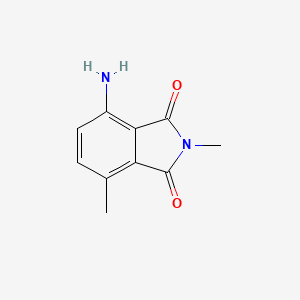
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate is a complex organic compound with a multifaceted structure. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate involves multiple steps. The process typically starts with the preparation of the phenethyl alcohol derivative, followed by the introduction of the diethylaminoethoxy group and the hydroxyphenyl group. The final step involves the formation of the citrate salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The industrial methods also focus on optimizing reaction times and temperatures to maximize efficiency.
化学反応の分析
Types of Reactions
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the specific functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cell signaling and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The compound exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes, modulating their activity. The exact mechanism involves binding to the active sites of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
Phenethyl alcohol: A simpler analog with fewer functional groups.
4-Hydroxyphenethyl alcohol: Shares the hydroxyphenyl group but lacks the diethylaminoethoxy and citrate components.
2-Phenylethanol: Another related compound with a similar core structure.
Uniqueness
Phenethyl alcohol, alpha-(p-(2-(diethylamino)ethoxy)phenyl)-beta-ethyl-alpha-(p-hydroxyphenyl)-p-methoxy-, citrate is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its combination of functional groups allows for diverse reactivity and applications, making it a valuable compound in various scientific fields.
特性
CAS番号 |
35263-96-8 |
|---|---|
分子式 |
C35H45NO11 |
分子量 |
655.7 g/mol |
IUPAC名 |
4-[1-[4-[2-(diethylamino)ethoxy]phenyl]-1-hydroxy-2-(4-methoxyphenyl)butyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C29H37NO4.C6H8O7/c1-5-28(22-8-16-26(33-4)17-9-22)29(32,23-10-14-25(31)15-11-23)24-12-18-27(19-13-24)34-21-20-30(6-2)7-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-19,28,31-32H,5-7,20-21H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
DFDFYJOAECKIGX-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)OCCN(CC)CC)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




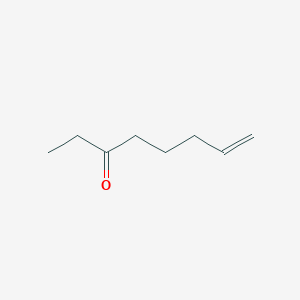

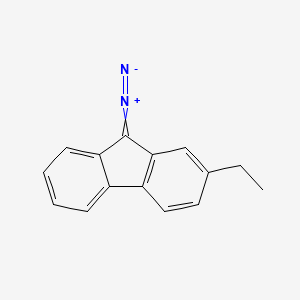
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
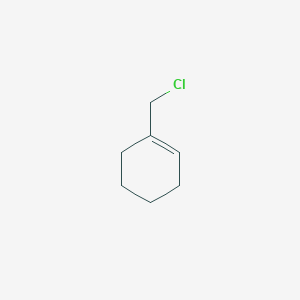

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
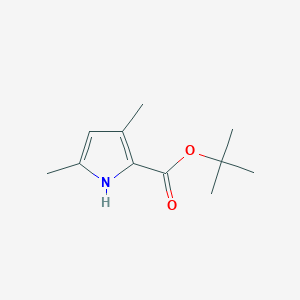

![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)

